molecular formula C13H19ClFNO B1322790 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride CAS No. 614731-80-5

4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride

Cat. No.: B1322790
CAS No.: 614731-80-5
M. Wt: 259.75 g/mol
InChI Key: NTQZOSPXURUIAF-UHFFFAOYSA-N
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Description

4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride is a piperidine derivative characterized by a 2-fluorobenzyl group attached via an ether-oxygen-methyl linkage to the piperidine ring. The compound’s molecular formula is C₁₃H₁₇ClFNO, with a molecular weight of approximately 261.74 g/mol (calculated). It is a hydrochloride salt, enhancing its stability and solubility in polar solvents.

Properties

IUPAC Name

4-[(2-fluorophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQZOSPXURUIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623848
Record name 4-{[(2-Fluorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614731-80-5
Record name 4-{[(2-Fluorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

Typical Synthetic Route

  • Synthesis of 4-(2-Fluorobenzyl)piperidine:

    • The piperidine nitrogen is often protected or left free depending on the method.
    • 2-Fluorobenzyl chloride or bromide is reacted with piperidine under basic conditions to form 4-(2-fluorobenzyl)piperidine.
    • This step is generally performed in an aprotic solvent such as dichloromethane or dimethylformamide (DMF) with a base like sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
  • Introduction of the Oxy-Methyl Linkage:

    • The hydroxymethyl group is introduced at the 4-position of the piperidine ring, often via reaction with formaldehyde or paraformaldehyde under reductive amination or hydroxymethylation conditions.
    • The 2-fluorobenzyl group is then linked through an ether bond to this hydroxymethyl group, typically by reaction with 2-fluorobenzyl bromide or chloride in the presence of a base.
  • Formation of the Hydrochloride Salt:

    • The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethyl acetate or diethyl ether.
    • This step improves the compound’s crystallinity, stability, and solubility for pharmaceutical applications.

Representative Experimental Procedure (Adapted from Patent WO2001002357A2 and Related Literature)

Step Reagents & Conditions Description Yield & Notes
1 Piperidine + 2-fluorobenzyl chloride, K2CO3, DMF, 60°C, 4 h N-alkylation to form 4-(2-fluorobenzyl)piperidine Moderate to high yield (60-85%)
2 Formaldehyde, NaBH4, MeOH, 0-25°C Hydroxymethylation at 4-position High regioselectivity
3 2-Fluorobenzyl bromide, NaH, DMF, 65°C, 1.5 h Ether formation linking 2-fluorobenzyl to hydroxymethyl group Yield ~68%, purity >95%
4 HCl in ethyl acetate, room temperature Formation of hydrochloride salt Quantitative conversion

Alternative and Advanced Methods

  • Transfer Hydrogenation: Use of formaldehyde and palladium catalysts under transfer hydrogenation conditions to reduce intermediates and introduce methyl groups on piperidine nitrogen has been reported, improving selectivity and avoiding harsh hydrogen gas conditions.

  • Grignard Reagents: For related piperidine derivatives, Grignard reagents (e.g., isopropylmagnesium chloride/lithium chloride) have been used to form key carbonyl intermediates at ambient temperature, avoiding cryogenic conditions.

  • Catalytic Hydrogenation: Rhodium-based catalysts have been employed for selective fluorination and deprotection steps in fluorinated piperidine synthesis, enabling high diastereoselectivity and yield.

Research Findings and Optimization

  • The introduction of the fluorine atom at the benzyl position is preferably done early in the synthesis to avoid loss of fluorine during subsequent steps, although this can lead to some fluorine loss as by-products.

  • Reaction temperatures between 60-70°C are optimal for ether formation to avoid discoloration and side reactions.

  • Use of anhydrous sodium sulfate for drying organic extracts and careful solvent partitioning improves purity and yield.

  • The hydrochloride salt form exhibits improved crystallinity and stability, which is critical for pharmaceutical formulation.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Comments
Solvent for alkylation DMF, dichloromethane Polar aprotic solvents preferred
Base for alkylation K2CO3, NaH Strong bases facilitate substitution
Temperature for alkylation 60-65°C Balances rate and side reactions
Hydroxymethylation reagent Formaldehyde, NaBH4 Reductive hydroxymethylation
Ether formation 2-fluorobenzyl bromide, NaH, DMF Requires controlled heating
Salt formation HCl in ethyl acetate Quantitative conversion to HCl salt
Purification Extraction, drying, evaporation Use of anhydrous sodium sulfate

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Neuropharmacological Applications

Selective Serotonin Reuptake Inhibition
One of the primary applications of 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride lies in its ability to inhibit serotonin and noradrenaline reuptake. This mechanism makes it a candidate for treating various central nervous system disorders such as depression, anxiety, and obsessive-compulsive disorders. Studies have shown that compounds with similar piperidine structures exhibit high affinity for serotonin transporters, suggesting that this compound could potentially serve as an effective antidepressant or anxiolytic agent .

Potential Therapeutic Indications
The therapeutic indications for this compound extend beyond mood disorders. It may also be beneficial in treating conditions such as:

  • Nervous bulimia
  • Alcohol addiction
  • Panic disorders
  • Pre-menstrual syndrome
  • Migraine prophylaxis

These applications are supported by the structural characteristics that allow for selective binding to neuronal transporters .

Antimicrobial Activity

Inhibition of Bacterial Growth
Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. Research into structure-activity relationships (SAR) has indicated that modifications to the piperidine structure can enhance its potency against specific bacterial strains. For instance, analogs with halogen substitutions have shown improved inhibitory effects on bacterial growth, suggesting a promising avenue for developing new antibiotics .

Case Study: MenA Inhibitors
In a focused study on MenA inhibitors, certain piperidine derivatives demonstrated significant antibacterial activity with low cytotoxicity profiles. The introduction of aryl groups, such as 2-fluorobenzyl, was found to optimize both lipophilicity and potency against bacterial targets . This indicates that compounds like this compound could be explored further as potential antibacterial agents.

Enzyme Inhibition

Tyrosinase Inhibition
Another significant application of this compound is its role in inhibiting tyrosinase, an enzyme involved in melanin production. Inhibitors of tyrosinase are crucial for treating hyperpigmentation disorders. Research has shown that derivatives containing the 4-fluorobenzylpiperazine moiety effectively occupy the active site of tyrosinase, preventing substrate binding and thereby inhibiting melanin synthesis .

Data Summary Table

Application AreaMechanism/TargetPotential Indications
NeuropharmacologySerotonin/Noradrenaline reuptake inhibitionDepression, anxiety, OCD
Antimicrobial ActivityBacterial growth inhibitionBacterial infections
Enzyme InhibitionTyrosinase inhibitionHyperpigmentation disorders

Mechanism of Action

The mechanism of action of 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to five structural analogs, focusing on substituent effects, physicochemical properties, and regulatory profiles.

Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Acceptors TPSA (Ų) Key Differences
4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride (Target) 2-Fluorobenzyl, ether-oxymethyl C₁₃H₁₇ClFNO ~261.74 2 (ether O) ~21.3 Reference compound
4-{[(2,4-Difluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride 2,4-Difluorobenzyl, ether-oxymethyl C₁₃H₁₆ClF₂NO ~279.74 3 (2 F, 1 ether O) 21.3 Additional fluorine increases lipophilicity
4-[(3-Fluorobenzyl)Oxy]Piperidine Hydrochloride 3-Fluorobenzyl, ether C₁₂H₁₅ClFNO 243.71 2 (ether O) 21.3 Fluorine at meta-position alters sterics
4-(2-Fluorobenzyl)Piperidine Hydrochloride 2-Fluorobenzyl (direct bond) C₁₂H₁₅ClFN 229.72 1 (no ether O) 12.5 Lacks ether-oxymethyl linker
4-{[(2-Chlorobenzyl)Oxy]Methyl}Piperidine Hydrochloride 2-Chlorobenzyl, ether-oxymethyl C₁₃H₁₇Cl₂NO 296.19 2 (ether O) 21.3 Chlorine increases molecular weight
4-[(2-Methylphenoxy)Methyl]Piperidine Hydrochloride 2-Methylphenoxy, ether-oxymethyl C₁₃H₁₈ClNO 247.74 2 (ether O) 21.3 Methyl substituent reduces electronegativity

Notes:

  • Hydrogen Bond Acceptors : The target compound and analogs with ether-oxymethyl groups (e.g., ) have higher acceptor counts compared to direct benzyl-bonded derivatives (e.g., ).
  • Topological Polar Surface Area (TPSA) : Compounds with ether-oxymethyl groups exhibit TPSA values near 21.3 Ų, indicating moderate polarity, while direct benzyl-linked analogs (e.g., ) have lower TPSA (~12.5 Ų), suggesting enhanced membrane permeability .
  • Substituent Effects: Fluorine at the ortho-position (target) vs. meta-position () influences steric interactions and electronic distribution. Chlorine substitution () increases molecular weight and may enhance halogen bonding in target interactions.

Research Findings

  • Solubility : The hydrochloride salt form enhances aqueous solubility compared to freebase analogs .
  • Stability : Fluorine substitution at the ortho-position may reduce metabolic degradation compared to para-substituted fluorophenyl derivatives .
  • Reactivity : The ether-oxymethyl group in the target compound is less prone to oxidative cleavage than sulfide-linked analogs (e.g., ).

Biological Activity

4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that includes a 2-fluorobenzyl group, which may influence its interaction with biological targets, including enzymes and receptors.

The molecular formula of this compound is C13H19ClFNC_{13}H_{19}ClFN. Its structure allows it to participate in various chemical reactions typical of piperidine derivatives, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of various derivatives that might exhibit different biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may act as an inhibitor or activator of various enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, its interaction with tyrosinase has been studied, revealing competitive inhibition properties .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC13H19ClFNContains a 2-fluorobenzyl group
3-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine HydrochlorideC13H19ClFNDifferent substitution pattern
4-(2,4-Difluorobenzoyl)piperidine hydrochlorideC12H14ClF2NBenzoyl substitution instead of alkoxymethyl

Case Studies

  • Tyrosinase Inhibition : A study evaluated the inhibitory effects of various piperidine derivatives on tyrosinase activity. The results indicated that modifications on the piperidine ring significantly influenced the inhibitory potency, suggesting that this compound could be optimized for enhanced activity .
  • Antimicrobial Screening : In a broader screening of piperidine derivatives for antimicrobial properties, compounds structurally related to this compound exhibited promising results against several pathogens. This highlights the potential for further exploration of this compound in antimicrobial research .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride, and what reaction conditions are critical for success?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized using benzyl halides (e.g., 2-fluorobenzyl chloride) in the presence of a base (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or dichloromethane . Key parameters include reaction temperature (typically 0–60°C), stoichiometric ratios (1:1.2 for piperidine:benzyl halide), and purification via recrystallization or chromatography .
Synthetic Route Reagents/Conditions Yield Reference
Nucleophilic substitution2-Fluorobenzyl chloride, K₂CO₃, DMF, 40°C~65%
Reductive amination2-Fluorobenzaldehyde, NaBH₃CN, MeOH~50%

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS-based precautions:

  • Personal Protection : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste per local regulations .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?

  • Methodological Answer : Use a design-of-experiments (DoE) approach to test variables:

  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (MeOH) solvents for reaction efficiency .
  • Catalyst Screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution rates .
  • Temperature Gradients : Conduct reactions at 25°C, 40°C, and 60°C to identify optimal kinetic conditions .
    • Data Contradiction Analysis : Conflicting yield reports may arise from impurities in starting materials (validate via LC-MS) or incomplete quenching of intermediates (monitor via TLC/NMR) .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • Methodological Answer :

  • Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and a C18 column; acceptable purity ≥95% .
  • Structural Confirmation :
  • NMR : Compare ¹H/¹³C NMR peaks with computational simulations (e.g., PubChem data ).
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ .
  • Thermal Stability : TGA/DSC to assess decomposition temperatures (e.g., melting point ~220–224°C) .

Q. How should researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computational tools (e.g., ACD/Labs or ChemDraw) and literature analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride ).
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent peak interference in NMR .
  • Crystallography : If crystalline, perform single-crystal X-ray diffraction for unambiguous confirmation .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

  • Methodological Answer :

  • Process Controls : Standardize reaction times, solvent drying (e.g., molecular sieves), and intermediate purification steps .
  • Quality Metrics : Monitor water content (Karl Fischer titration) and residual solvents (GC-MS) in final batches .
  • Stability Studies : Conduct accelerated aging tests (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the benzyl ether group) .

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